molecular formula C9H10N4 B2600083 2-methyl-6-(4-methyl-1H-pyrazol-1-yl)pyrazine CAS No. 2320144-27-0

2-methyl-6-(4-methyl-1H-pyrazol-1-yl)pyrazine

Cat. No.: B2600083
CAS No.: 2320144-27-0
M. Wt: 174.207
InChI Key: NTZAHADTRGEYFO-UHFFFAOYSA-N
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Description

2-methyl-6-(4-methyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4-methyl-1H-pyrazol-1-yl)pyrazine typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. This reaction can be carried out in ethanol, resulting in the formation of pyrazole rings . Another method involves the reaction of hydrazine derivatives with acetylenic ketones, which also produces pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(4-methyl-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated pyrazine derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-6-(4-methyl-1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6-(4-methyl-1H-pyrazol-1-yl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-6-(4-methylpyrazol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-3-11-13(6-7)9-5-10-4-8(2)12-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZAHADTRGEYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2C=C(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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